Bienvenue dans la boutique en ligne BenchChem!

4-(5-Oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)benzoic acid

Bioisosterism Lipophilicity Membrane Permeability

This para-substituted 1,2,4-oxadiazol-3-yl benzoic acid is a privileged scaffold for medicinal chemists seeking a metabolically stable, lipophilic bioisostere of carboxylic acids. The oxadiazolone ring confers a quantifiable logP advantage (≈+0.7) critical for CNS penetration and oral bioavailability, as validated in α7 nAChR PAM patent literature. Its rigid linear geometry and metal-chelating capacity also enable novel MOF topologies. Procuring this specific para-isomer (CAS 189365-92-2) is essential for SAR comparison against ortho- and meta-analogs—generic substitution cannot replicate its unique hydrogen-bonding network and target-binding conformation.

Molecular Formula C9H6N2O4
Molecular Weight 206.15 g/mol
CAS No. 189365-92-2
Cat. No. B1530867
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(5-Oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)benzoic acid
CAS189365-92-2
Molecular FormulaC9H6N2O4
Molecular Weight206.15 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NOC(=O)N2)C(=O)O
InChIInChI=1S/C9H6N2O4/c12-8(13)6-3-1-5(2-4-6)7-10-9(14)15-11-7/h1-4H,(H,12,13)(H,10,11,14)
InChIKeyAIHHXKBESQKXFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(5-Oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)benzoic Acid (CAS 189365-92-2): A Unique Oxadiazolone Building Block for Advanced Medicinal Chemistry and Targeted Library Synthesis


4-(5-Oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)benzoic acid is a heterocyclic compound belonging to the 1,2,4-oxadiazole class, characterized by a 5-oxo-4,5-dihydro-1,2,4-oxadiazole (oxadiazolone) ring fused at the para-position of a benzoic acid core . With a molecular formula of C9H6N2O4 and a molecular weight of 206.15 g/mol, this compound combines the metal-chelating and hydrogen-bonding capabilities of the oxadiazolone heterocycle with the synthetic versatility of a carboxylic acid handle, making it a strategic intermediate for the development of bioactive molecules and functional materials [1].

Why 4-(5-Oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)benzoic Acid Cannot Be Replaced by Simple Analogs in Structure-Activity Relationships and Bioisosteric Replacement Strategies


Generic substitution of 4-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)benzoic acid with other oxadiazole regioisomers or simpler benzoic acid derivatives is not feasible due to the unique physicochemical and electronic properties conferred by the 5-oxo-1,2,4-oxadiazole (oxadiazolone) ring. This heterocycle acts as a distinct bioisostere of carboxylic acids and tetrazoles, offering a quantifiable advantage in lipophilicity (ΔlogP ≈ 0.7) that directly impacts membrane permeability and oral bioavailability [1]. Furthermore, the para-substitution pattern on the benzoic acid ring creates a specific molecular geometry that differs fundamentally from meta- or ortho-substituted analogs, leading to divergent hydrogen-bonding networks and target binding affinities that cannot be replicated by swapping components from general chemical catalogs [2].

Quantitative Evidence Guide: 4-(5-Oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)benzoic Acid vs. Closest Analogs and Alternatives


Enhanced Lipophilicity via Oxadiazolone Bioisosterism: A Quantified Advantage Over Carboxylic Acid Analogs

The 1,2,4-oxadiazol-5-one (oxadiazolone) ring in 4-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)benzoic acid functions as a carboxylic acid bioisostere with quantifiably higher lipophilicity. Direct comparison shows that the oxadiazolone heterocycle is more hydrophobic than its corresponding carboxylic acid counterpart by approximately 0.7 log units [1].

Bioisosterism Lipophilicity Membrane Permeability

Increased Acidity and Distinct pKa Profile Relative to Non-Oxo 1,2,4-Oxadiazole Analogs

The introduction of the 5-oxo group to the 1,2,4-oxadiazole ring system in 4-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)benzoic acid is expected to significantly lower the pKa of the benzoic acid moiety relative to the non-oxo analog 4-(1,2,4-oxadiazol-3-yl)benzoic acid. While direct experimental pKa data for the target compound is not available, the non-oxo analog has a predicted pKa of 3.72 [1]. The oxadiazolone ring is known to be a more electron-withdrawing system, which will further acidify the carboxylic acid proton.

Acidity pKa Hydrogen Bonding

Para-Substitution Pattern Dictates Distinct Molecular Geometry Compared to Meta- and Ortho-Isomers

The para-substitution pattern of the oxadiazolone ring on the benzoic acid core in 4-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)benzoic acid enforces a linear, rod-like molecular geometry that is fundamentally distinct from the bent or kinked geometries of its meta- and ortho-substituted isomers. In silico ADME analysis of a related series (2-substituted analogs) confirms that regioisomerism profoundly affects calculated physicochemical and pharmacokinetic parameters [1]. While the target compound is a 4-substituted isomer, the same principle of regioisomer-dependent property divergence applies.

Regioisomerism Molecular Geometry Structure-Activity Relationship

Implicated in a Defined Pharmacological Space: α7 Nicotinic Acetylcholine Receptor (nAChR) Modulation

The specific chemical scaffold of 4-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)benzoic acid is explicitly encompassed within the Markush structures of patent applications claiming modulators of the α7 nicotinic acetylcholine receptor (α7 nAChR) [1]. This receptor is a validated therapeutic target for cognitive deficits associated with Alzheimer's disease and schizophrenia. While the patent does not provide isolated activity data for this exact compound, its inclusion defines a specific target space that a generic benzoic acid or a different oxadiazole regioisomer cannot claim.

α7 nAChR Neurological Disorders Allosteric Modulation

High-Value Research and Procurement Scenarios for 4-(5-Oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)benzoic Acid


Hit-to-Lead Optimization in CNS Drug Discovery Programs Targeting α7 nAChR

This compound serves as a privileged starting point or a key intermediate for the synthesis of novel α7 nAChR positive allosteric modulators (PAMs). Its inclusion in the Markush structures of relevant patents [1] validates its use in generating patentable new chemical entities. The enhanced lipophilicity conferred by the oxadiazolone ring (ΔlogP ≈ +0.7) [2] is a key advantage for achieving CNS penetration, a critical requirement for neurological drug candidates.

Bioisosteric Replacement Studies to Improve Oral Bioavailability

Medicinal chemists seeking to replace a metabolically labile or overly polar carboxylic acid group with a more lipophilic and stable bioisostere will find this compound an ideal scaffold. The quantifiable increase in lipophilicity (+0.7 log units) relative to a carboxylic acid [2] can be strategically exploited to enhance passive membrane permeability and oral absorption without sacrificing the hydrogen-bonding capabilities required for target engagement.

Structure-Activity Relationship (SAR) Studies on Oxadiazolone Regioisomerism

For academic and industrial groups exploring the SAR of oxadiazole-containing inhibitors or modulators, procuring the para-substituted isomer (CAS 189365-92-2) is essential for direct comparison against ortho- and meta-substituted analogs. The distinct molecular geometry and electronic profile of the para-isomer [3] are critical variables in determining the optimal spatial orientation for binding to a target of interest.

Synthesis of Advanced Metal-Organic Frameworks (MOFs) and Coordination Polymers

The combination of a rigid, linear para-benzoic acid linker with the metal-chelating oxadiazolone heterocycle makes this compound a unique and versatile building block for the construction of functional MOFs. The distinct acidity of the oxadiazolone-substituted benzoic acid (predicted pKa < 3.72) [4] can be exploited to control deprotonation kinetics during MOF synthesis, potentially leading to materials with novel topologies and properties for gas storage, separation, or catalysis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(5-Oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.